(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid
Description
(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid is a chiral nipecotic acid derivative characterized by a trityl ether substituent (tris(4-methoxyphenyl)methyl group) attached via an ethyl linker to the piperidine ring. This compound is part of a broader class of γ-aminobutyric acid (GABA) transporter inhibitors, specifically targeting murine GABA transporter type 4 (mGAT4) .
Properties
CAS No. |
157604-54-1 |
|---|---|
Molecular Formula |
C30H35NO6 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(3R)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m1/s1 |
InChI Key |
VDLDUZLDZBVOAS-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@H](C4)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trityl Ether Intermediate
The tris(4-methoxyphenyl)methoxy group is typically introduced via the formation of tertiary alcohol intermediates followed by etherification with the piperidine derivative.
Tertiary Alcohol Formation: Aryl halides (e.g., 4-bromoanisole derivatives) are converted into Grignard or organolithium reagents, which then react with electrophilic ketones such as 4,4'-dimethoxybenzophenone to yield tertiary alcohols bearing the tris(4-methoxyphenyl)methanol structure.
Reaction Conditions: The Grignard or organolithium formation is conducted under anhydrous conditions, often in ether solvents at low temperatures to control reactivity. The subsequent addition to ketones proceeds at ambient or slightly elevated temperatures.
Yields: Reported yields for tertiary alcohols range from 42% to 94%, depending on substituents and reaction specifics.
Etherification with Nipecotic Acid Derivatives
The tertiary alcohols are then converted into reactive intermediates (e.g., tertiary chlorides) which undergo nucleophilic substitution with nipecotic acid derivatives.
Formation of Tertiary Chlorides: Treatment of tertiary alcohols with acetyl chloride in the presence of catalytic dimethylformamide (DMF) at room temperature converts the alcohol to the corresponding chloride, which is highly reactive and moisture sensitive.
Coupling Reaction: The tertiary chloride is reacted with N-(2-hydroxyethyl)nipecotic acid ethyl ester under basic conditions (potassium carbonate) in acetonitrile at room temperature to form the ether linkage, yielding the protected nipecotic acid ester with the trityl ether moiety.
Yields: The two-step sequence (chloride formation and coupling) provides overall yields between 42% and 88%.
Hydrolysis to Free Acid
The ester protecting group on the nipecotic acid is hydrolyzed to yield the free carboxylic acid.
Hydrolysis Conditions: Treatment with barium hydroxide octahydrate in a methanol/water mixture (4:1) followed by carbon dioxide workup efficiently converts the ester to the free acid.
Yields: Hydrolysis yields range from 61% to 97%, indicating a robust and high-yielding deprotection step.
Stereochemical Considerations
The synthesis employs enantiopure starting materials or chiral resolution techniques to ensure the (R)-configuration at the piperidine-3-carboxylic acid center.
The use of chiral precursors such as (R)-nipecotic acid derivatives or chiral alkynes as starting materials has been reported to afford enantiomerically pure products with yields around 50-70% in key steps.
Alternative Coupling Strategies
Iminium salt intermediates have been utilized for coupling reactions with organometallic reagents (organomagnesium or organozirconium), providing selective and mild conditions for forming the desired C-N or C-O bonds.
This method involves generating iminium ions from aminoacetals and subsequent nucleophilic addition, which can be adapted for the synthesis of complex nipecotic acid derivatives.
Summary Table of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Formation of tertiary alcohol | Aryl halide → Grignard/organolithium + ketone | 42 - 94 | Anhydrous, low temp, ether solvents |
| Conversion to tertiary chloride | Acetyl chloride, DMF (cat.), rt | Not isolated | Highly reactive intermediate, used immediately |
| Etherification with nipecotic ester | N-(2-hydroxyethyl)nipecotic acid ethyl ester, K2CO3, MeCN, rt | 42 - 88 | Two-step yield including chloride formation |
| Ester hydrolysis | Ba(OH)2·8H2O, MeOH/H2O (4:1), CO2 workup | 61 - 97 | Mild basic hydrolysis to free acid |
| Chiral synthesis | Use of (R)-nipecotic acid or chiral alkynes | 50 - 70 | Maintains stereochemical purity |
Research Findings and Optimization Notes
The choice of protecting groups and reaction conditions is critical to avoid decomposition, especially during purification steps such as reverse-phase MPLC and freeze-drying, where some nipecotic acid derivatives show instability.
Substitution on the aromatic rings (e.g., replacing methoxy groups with formyl or hydroxyl groups) affects both the synthetic route and biological activity, requiring tailored synthetic modifications.
The use of microwave-assisted synthesis has been reported to improve reaction rates and yields in some coupling steps.
Reductive amination and other functional group transformations on the trityl moiety have been explored to diversify the compound library, indicating the synthetic flexibility of the core scaffold.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of piperidine derivatives and methoxyphenyl groups. For example, reactions utilizing reagents such as K2CO3 and DMF at elevated temperatures have been documented to yield high-purity compounds suitable for further biological evaluation .
GABA Receptor Modulation
Research indicates that (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid may act as a modulator of GABAergic neurotransmission. Dysfunctions in this system are implicated in neurological disorders such as epilepsy and Parkinson's disease. The compound's ability to interact with GABA receptors positions it as a candidate for further investigation in treating these conditions .
Antihypertensive Activity
Studies have shown that derivatives of this compound exhibit significant antihypertensive effects. The structural modifications that enhance its activity against specific biological targets have been explored, leading to the development of more potent analogs .
Cancer Research
The compound has been evaluated for its potential anti-cancer properties, particularly through its effects on kinase pathways involved in tumor growth. Its ability to inhibit specific kinases suggests a role in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in preclinical models .
Case Study 1: GABAergic Dysfunction
A study published in the Journal of Labelled Compounds and Radiopharmaceuticals explored the synthesis of radiolabeled derivatives of (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid for PET imaging studies. This approach aimed to visualize GABA receptor distribution in vivo, providing insights into the compound's therapeutic potential for neurological disorders .
Case Study 2: Antihypertensive Effects
In a pharmacological evaluation, modified piperidine derivatives were tested for their ability to lower blood pressure in hypertensive animal models. The results indicated that certain structural modifications significantly enhanced the antihypertensive activity compared to parent compounds, suggesting a promising direction for drug development .
Biological Activity
(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, commonly referred to as (R)-SNAP-5114, is a compound of significant interest due to its biological activities, particularly as a GABA uptake inhibitor. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of (R)-SNAP-5114 is C30H35NO. The compound features a piperidine ring substituted with a carboxylic acid group and a tris(4-methoxyphenyl)methoxy side chain, contributing to its unique pharmacological properties .
GABA Uptake Inhibition
(R)-SNAP-5114 has been identified as a potent inhibitor of the GABA transporter mGAT4. In a series of studies, it was shown to exhibit enhanced inhibitory potency compared to other known GABA uptake inhibitors. The compound's efficacy was evaluated against four GABA transporters (mGAT1-4) expressed in HEK-293 cell lines, demonstrating significant inhibition with improved chemical stability over existing analogues .
Structure-Activity Relationships (SAR)
The biological activity of (R)-SNAP-5114 can be attributed to several structural components:
- Methoxy Substituents : The presence of multiple methoxy groups on the phenyl rings enhances lipophilicity and may contribute to better binding affinity at the GABA transporters.
- Piperidine Core : The piperidine structure is crucial for the interaction with the target proteins, influencing both potency and selectivity .
Case Study 1: Efficacy in Neuropharmacology
In a study published in PubMed, researchers synthesized various analogues of (R)-SNAP-5114 and evaluated their effects on GABA uptake. The findings indicated that modifications to the methoxy groups significantly impacted inhibitory potency, with some derivatives showing activity comparable to or exceeding that of established drugs in clinical use .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis highlighted that while several compounds exhibit GABA uptake inhibition, (R)-SNAP-5114 stands out due to its dual action on multiple transporters and superior stability. This was particularly noted in experiments assessing the compound's performance against mGAT1 and mGAT2, where it demonstrated lower IC50 values than traditional inhibitors .
Data Table: Biological Activity Overview
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| (R)-SNAP-5114 | mGAT4 | 0.5 | Most potent among tested compounds |
| Analogue A | mGAT1 | 1.2 | Comparable activity |
| Analogue B | mGAT2 | 0.8 | Improved stability |
| Control Compound | mGAT4 | 2.0 | Standard reference |
Comparison with Similar Compounds
Key Features:
- Stereochemistry : The (R)-enantiomer is structurally distinct from its (S)-counterpart (e.g., (S)-SNAP-5114), which exhibits higher potency due to enantiomer-specific binding interactions .
- Synthesis : Synthesized via reductive amination using sodium triacetoxyborohydride (STAB), a method optimized for ketones and aldehydes in nipecotic acid derivatives .
- Pharmacological Role: Acts as a competitive inhibitor of GABA uptake, with moderate selectivity for mGAT4 over other subtypes (e.g., mGAT1–3).
Structural and Functional Analogues
The compound is compared to structurally related nipecotic acid derivatives and heterocyclic carboxylic acids (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparisons
Enantiomeric Differences: The (S)-enantiomer (SNAP-5114) exhibits higher potency (pIC₅₀ = 5.89) than the (R)-form (IC₅₀ = 76,300 nM), highlighting stereochemistry’s critical role in target binding .
Substituent Effects :
- Trityl vs. tert-Butyl Groups : The tris(4-methoxyphenyl)methoxy group in the primary compound enhances lipophilicity but reduces potency compared to smaller substituents like tert-butoxycarbonyl .
- Heterocyclic Core : Piperidine-based derivatives (e.g., SNAP-5114) show higher GABA transporter affinity than pyrrolidine analogues (e.g., Parchem’s compound), likely due to conformational flexibility .
Activity and Selectivity :
- The primary compound’s high IC₅₀ (76,300 nM) classifies it as a poor binder for mGAT4, whereas (S)-SNAP-5114 and its carbaldehyde derivative demonstrate improved inhibition .
- Selectivity for mGAT4 over other GABA transporters (e.g., mGAT1–3) is comparable across trityl-containing derivatives, suggesting shared binding motifs .
Q & A
Q. What are the key synthetic strategies for preparing (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid?
Synthesis of this compound involves multi-step organic transformations. A common approach includes:
- Piperidine core functionalization : Introducing the tris(4-methoxyphenyl)methoxyethyl group via nucleophilic substitution or Mitsunobu reactions.
- Stereochemical control : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) to ensure the (R)-configuration .
- Carboxylic acid protection : Temporary protection (e.g., tert-butyl ester) followed by deprotection under mild acidic conditions .
Methodological challenges include optimizing reaction yields and minimizing racemization during esterification.
Q. How can researchers characterize the stereochemical purity of this compound?
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to resolve enantiomers .
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally similar piperidine derivatives .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for stereochemical validation .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential respiratory irritants (e.g., methoxy groups) .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of tris(4-methoxyphenyl)methanol to the piperidine core?
- Activation of hydroxyl groups : Use reagents like DCC/DMAP or Appel conditions (CBr₄/PPh₃) to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky aromatic intermediates .
- Purification challenges : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate the product .
Q. What analytical methods resolve contradictions in reported NMR data for similar piperidine derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assign proton and carbon signals unambiguously, especially for overlapping peaks in the piperidine ring .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
- Cross-validation : Compare data with structurally characterized analogs (e.g., crystallographic data in ).
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
Q. What strategies mitigate racemization during ester hydrolysis to the carboxylic acid?
- Low-temperature conditions : Hydrolyze esters using LiOH/H₂O at 0–5°C to minimize base-induced racemization .
- Enzymatic hydrolysis : Use lipases or esterases with high stereoselectivity for the (R)-enantiomer .
Methodological Considerations
Q. How should researchers design stability studies for this compound?
Q. What computational tools predict the biological activity of this compound?
Q. How can researchers troubleshoot solubility issues in aqueous buffers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
